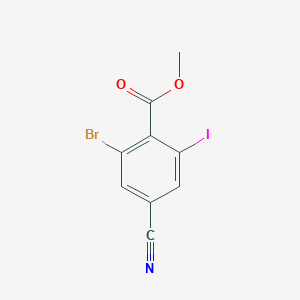

Methyl 2-bromo-4-cyano-6-iodobenzoate

描述

Nomenclature and Structural Identity

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for substituted benzoic acid esters. The compound consists of a benzoic acid methyl ester backbone with three distinct substituents positioned at specific locations on the aromatic ring. The structural identity encompasses a bromine atom at the 2-position, a cyano group at the 4-position, and an iodine atom at the 6-position relative to the carboxylate group.

The molecular formula for this compound family is consistently reported as C₉H₅BrINO₂ with a molecular weight of 365.95 grams per mole. However, examination of chemical databases reveals important nomenclatural distinctions among closely related isomers. The PubChem database contains entries for methyl 2-bromo-6-cyano-4-iodobenzoate (CID 121227844) and methyl 2-bromo-4-cyano-5-iodobenzoate (CID 121227840), both sharing identical molecular formulas but differing in substitution patterns.

The International Chemical Identifier for the 2-bromo-6-cyano-4-iodo isomer is InChI=1S/C9H5BrINO2/c1-14-9(13)8-5(4-12)2-6(11)3-7(8)10/h2-3H,1H3, while the corresponding Simplified Molecular Input Line Entry System representation is COC(=O)C1=C(C=C(C=C1Br)I)C#N. These structural identifiers demonstrate the precise positioning of functional groups that define the compound's chemical behavior and reactivity patterns.

Table 1: Structural Comparison of Polyhalogenated Cyanobenzoate Isomers

| Compound Name | PubChem CID | Molecular Formula | Molecular Weight (g/mol) | Bromine Position | Cyano Position | Iodine Position |

|---|---|---|---|---|---|---|

| Methyl 2-bromo-6-cyano-4-iodobenzoate | 121227844 | C₉H₅BrINO₂ | 365.95 | 2 | 6 | 4 |

| Methyl 2-bromo-4-cyano-5-iodobenzoate | 121227840 | C₉H₅BrINO₂ | 365.95 | 2 | 4 | 5 |

| Methyl 2-bromo-4-cyano-6-fluorobenzoate | 121591483 | C₉H₅BrFNO₂ | 258.04 | 2 | 4 | 6 (F) |

The structural complexity of these compounds extends beyond simple substitution patterns to encompass electronic effects arising from the combination of electron-withdrawing groups. The cyano group functions as a strong electron-withdrawing substituent, while the halogen atoms contribute both inductive and mesomeric effects that influence the overall electronic distribution within the aromatic system.

Historical Context in Polyhalogenated Benzoate Research

The development of polyhalogenated benzoate compounds emerges from a rich historical foundation spanning multiple decades of organic synthesis research. The earliest systematic investigations into halogenated aromatic compounds can be traced to the pioneering work of Alexander Borodin in 1861, who first demonstrated halodecarboxylation reactions involving carboxylic acid derivatives. This foundational research established the theoretical framework for understanding how multiple halogen substituents could be introduced into aromatic systems through controlled synthetic approaches.

The evolution of polyhalogenated benzoate synthesis gained significant momentum during the twentieth century as researchers recognized the unique properties conferred by multiple halogen substituents. Historical investigations revealed that compounds bearing both bromine and iodine substituents exhibited distinctive reactivity patterns, particularly in cross-coupling reactions where the different halogen atoms could participate in sequential or selective transformations. The Hunsdiecker-Borodin reaction, developed extensively in the 1930s by Hans Hunsdiecker, provided crucial synthetic methodology for introducing halogen atoms into aromatic carboxylic acid derivatives through decarboxylative processes.

Table 2: Historical Milestones in Polyhalogenated Aromatic Compound Development

The scientific literature documents extensive research into the preparation methods for polyhalogenated benzoate derivatives, revealing sophisticated synthetic strategies that have evolved significantly over time. Early approaches relied on direct halogenation of pre-formed benzoate esters, but contemporary methods employ more selective and controlled procedures. Research has demonstrated that the synthesis of compounds containing both bromine and iodine substituents requires careful consideration of reaction conditions to prevent undesired scrambling or elimination reactions.

The Consumer Product Safety Commission has identified polyhalogenated benzoate compounds as belonging to the broader category of organohalogen flame retardants, highlighting their significance in materials science applications. This regulatory attention has stimulated increased research interest in understanding the fundamental chemistry and properties of these compounds, leading to more comprehensive characterization studies and expanded synthetic methodologies.

Contemporary research has revealed that polyhalogenated benzoate compounds, including those containing cyano substituents, serve as versatile intermediates in organic synthesis due to their multiple reactive sites. The combination of halogen atoms with electron-withdrawing groups such as the cyano functionality creates compounds with unique electronic properties that enable participation in diverse chemical transformations. This versatility has positioned compounds like this compound as valuable synthetic building blocks for accessing more complex molecular architectures.

The historical development of analytical techniques has paralleled advances in polyhalogenated benzoate synthesis, with modern characterization methods providing unprecedented detail about molecular structure and properties. Database entries in systems like PubChem reflect the accumulation of decades of research effort, documenting not only basic physical properties but also detailed spectroscopic and computational data that support continued research applications.

属性

IUPAC Name |

methyl 2-bromo-4-cyano-6-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrINO2/c1-14-9(13)8-6(10)2-5(4-12)3-7(8)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRYXKJQLTXWCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1I)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-4-cyano-6-iodobenzoate typically involves multi-step organic reactions. One common method includes the bromination, cyanation, and iodination of a benzoic acid derivative, followed by esterification. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with controlled temperature and pressure conditions. The use of automated reactors and purification systems ensures high yield and purity of the final product.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of bromine and iodine atoms.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation states of the substituents.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzoates.

科学研究应用

Chemistry

Methyl 2-bromo-4-cyano-6-iodobenzoate is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions: It can react with organometallic reagents (e.g., Grignard reagents) or nucleophiles to form diverse substituted products.

- Reduction: The compound can be reduced using lithium aluminum hydride (LiAlH₄) to yield alcohols or amines.

- Oxidation: Oxidative reactions can convert the cyano group into carboxylic acids or amides.

Biology

In biological research, this compound serves as a probe for studying biochemical pathways. Its interactions with enzymes and receptors have been investigated for potential therapeutic applications. Notably:

- It has shown promise as an anti-HIV agent , with studies indicating that similar compounds exhibit significant antiviral activity due to their ability to inhibit viral replication.

- The compound's halogen substituents may enhance its lipophilicity , facilitating better cell membrane penetration and increased biological activity.

Medicine

The medicinal applications of this compound are notable in drug development:

- It is being explored for its potential as a precursor in synthesizing pharmaceuticals targeting various diseases.

- The compound's unique functional groups allow it to interact selectively with biological targets, making it a candidate for developing new drugs with specific therapeutic effects.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for:

- Developing advanced materials with specific physical and chemical characteristics.

- Synthesizing agrochemicals that benefit from its reactive functionalities.

Case Study 1: Antiviral Activity

Research has demonstrated that derivatives of this compound exhibit significant antiviral properties against HIV. In vitro studies revealed that these compounds inhibit the replication of the virus by interfering with critical enzymatic processes involved in viral life cycles.

Case Study 2: Synthesis of Bioactive Molecules

A study focused on synthesizing bioactive molecules using this compound as a starting material demonstrated its versatility in creating compounds with antibacterial and anticancer properties. The results indicated that modifications to the existing structure could lead to enhanced efficacy against targeted diseases.

作用机制

The mechanism of action of Methyl 2-bromo-4-cyano-6-iodobenzoate involves its interaction with molecular targets through its functional groups. The bromine, cyano, and iodine substituents can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include nucleophilic attack, electrophilic substitution, and coordination with metal ions.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below compares Methyl 2-bromo-4-cyano-6-iodobenzoate with three structurally related methyl benzoates:

Reactivity and Stability

- Electron-Withdrawing Effects: The cyano group in this compound strongly withdraws electrons, deactivating the aromatic ring and directing electrophilic substitutions to meta/para positions. In contrast, Methyl 2-amino-4-bromobenzoate has an electron-donating amino group, activating the ring for ortho/para substitutions .

- Halogen Reactivity : Iodine in the target compound is more reactive in nucleophilic aromatic substitution than bromine or chlorine in analogs like Methyl 5-bromo-2-chloro-4-fluoro-3-iodobenzoate .

- Thermal Stability: Polyhalogenated benzoates (e.g., Methyl 5-bromo-2-chloro-4-fluoro-3-iodobenzoate) exhibit higher thermal stability (>200°C) compared to non-halogenated esters like methyl salicylate (boiling point: 222°C) .

生物活性

Methyl 2-bromo-4-cyano-6-iodobenzoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including relevant case studies, research findings, and data tables that summarize key aspects of its effects and potential applications.

This compound is characterized by its unique molecular structure, which includes bromine, iodine, and cyano groups. These substituents contribute to its reactivity and biological interactions.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antibacterial properties. For instance, a study on related benzoate derivatives demonstrated that the presence of halogen atoms enhances the compound's ability to inhibit bacterial growth. The minimum inhibitory concentration (MIC) values for these compounds were determined against various bacterial strains, showing promising results.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Related Compound A | 32 | Escherichia coli |

| Related Compound B | 16 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of this compound has also been investigated. A case study involving cell line assays revealed that the compound induces apoptosis in cancer cells through the activation of specific pathways related to cell death.

Case Study: Apoptosis Induction

In a study conducted on human cancer cell lines, treatment with this compound resulted in:

- Increased caspase activity : This indicates the activation of the apoptotic pathway.

- Cell cycle arrest : Flow cytometry analysis showed a significant increase in the percentage of cells in the sub-G1 phase, suggesting cell death.

The proposed mechanism by which this compound exerts its biological effects involves interaction with cellular targets that regulate apoptosis and bacterial growth. The halogenated groups likely enhance lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular targets.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

- Synergistic Effects : When combined with other antibiotics, this compound exhibited synergistic effects, enhancing overall antibacterial efficacy.

- Selectivity : The compound showed selective toxicity towards cancer cells compared to normal cells, highlighting its potential for targeted therapy.

- Resistance Mechanisms : Studies suggest that bacterial resistance mechanisms may be circumvented through structural modifications of the compound.

常见问题

Q. What are the key considerations for synthesizing Methyl 2-bromo-4-cyano-6-iodobenzoate, and how can reaction conditions be optimized?

Synthesis of this polyhalogenated benzoate requires sequential functionalization to avoid cross-reactivity. A typical approach involves:

- Stepwise substitution : Introduce electron-withdrawing groups (e.g., cyano) first to direct subsequent halogenation via electrophilic aromatic substitution.

- Protecting groups : Use methyl esterification early to block the carboxylate group, as seen in analogous benzoate syntheses .

- Solvent and temperature : Methanol or dichloromethane at controlled temperatures (0–25°C) minimizes side reactions, as demonstrated in triazine-based syntheses .

- Catalysts : Palladium catalysts (e.g., for iodination) or copper-mediated cyanation may enhance regioselectivity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C-NMR : Identify substituent positions via coupling patterns (e.g., deshielded aromatic protons adjacent to halogens) .

- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns specific to bromo/iodo groups .

- IR spectroscopy : Detect cyano (C≡N) stretches near 2200–2250 cm⁻¹ and ester carbonyls (~1700 cm⁻¹) .

- Elemental analysis : Validate purity and stoichiometry, especially for heavy halogens (Br, I).

Q. What safety protocols should be followed when handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of vapors or aerosols .

- Storage : Keep in sealed containers at 0–6°C to prevent degradation, as recommended for halogenated organics .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of this compound?

Density functional theory (DFT) using functionals like B3LYP can model:

- Electron density distribution : Analyze charge localization at halogen sites using the Colle-Salvetti correlation-energy formula .

- Reactivity indices : Calculate Fukui indices to predict sites for nucleophilic/electrophilic attacks .

- Spectroscopic simulations : Match computed NMR chemical shifts with experimental data to validate structures.

Q. What strategies resolve contradictions in crystallographic data for halogen-substituted benzoates?

- Software refinement : Use ORTEP-3 for thermal ellipsoid visualization and WinGX for symmetry checks, especially for disordered iodine/bromine atoms .

- Data-to-parameter ratio : Ensure a ratio >10:1 to reduce overfitting, as seen in single-crystal studies of similar Schiff bases .

- Validation tools : Employ R-factors and residual density maps to assess model accuracy .

Q. How do substituents influence the reactivity of this compound in cross-coupling reactions?

- Steric effects : The methyl ester and bulky iodine at position 6 may hinder Buchwald-Hartwig amination.

- Electronic effects : The cyano group at position 4 activates the ring for SNAr reactions, while bromine at position 2 serves as a leaving group in Suzuki-Miyaura couplings .

- Competitive pathways : Iodine’s higher electronegativity can dominate regioselectivity in Ullmann couplings, requiring temperature optimization (e.g., 80–100°C) .

Q. How can reaction intermediates be tracked during the synthesis of this compound?

- In situ monitoring : Use HPLC or GC-MS to detect intermediates, as applied in benzimidazole syntheses .

- Quenching studies : Halt reactions at timed intervals and isolate intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Methodological Considerations

Q. What are best practices for purifying this compound?

Q. How to address discrepancies in NMR data for halogenated aromatic systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。